Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate
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Overview
Description
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoic acid moiety and a 3-hydroxy-2-(hydroxymethyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2-(hydroxymethyl)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the formulation of cosmetics, pharmaceuticals, and food preservatives
Mechanism of Action
The mechanism of action of Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: An aromatic acid with anti-inflammatory and keratolytic properties.
Methyl benzoate: An ester of benzoic acid with a pleasant odor, used in perfumes and flavorings
Uniqueness
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and ester groups provide versatility in synthetic applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
113967-50-3 |
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Molecular Formula |
C25H26O8 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate |
InChI |
InChI=1S/C11H14O4.2C7H6O2/c12-6-9(7-13)8-15-11(14)10-4-2-1-3-5-10;2*8-7(9)6-4-2-1-3-5-6/h1-5,9,12-13H,6-8H2;2*1-5H,(H,8,9) |
InChI Key |
GGRFQCDVHQRCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)OCC(CO)CO |
Origin of Product |
United States |
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